molecular formula C13H16N2O2 B14117757 7-(2-Ethoxyethoxy)quinolin-2-amine

7-(2-Ethoxyethoxy)quinolin-2-amine

Cat. No.: B14117757
M. Wt: 232.28 g/mol
InChI Key: SHNCKVFTKGUDER-UHFFFAOYSA-N
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Description

7-(2-Ethoxyethoxy)quinolin-2-amine is a synthetic quinoline derivative characterized by a 2-ethoxyethoxy substituent at the 7-position and an amino group at the 2-position of the quinoline scaffold. These compounds are designed to exploit hydrophobic and hydrophilic interactions with enzyme active sites, with substituents like ethoxyethoxy likely enhancing solubility and bioavailability compared to bulkier or more polar groups .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

7-(2-ethoxyethoxy)quinolin-2-amine

InChI

InChI=1S/C13H16N2O2/c1-2-16-7-8-17-11-5-3-10-4-6-13(14)15-12(10)9-11/h3-6,9H,2,7-8H2,1H3,(H2,14,15)

InChI Key

SHNCKVFTKGUDER-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=CC2=C(C=C1)C=CC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Ethoxyethoxy)quinolin-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with aldehydes or ketones, followed by functionalization of the quinoline core. For example, the Friedländer synthesis is a classical method that involves the condensation of aniline with a carbonyl compound, followed by cyclodehydration to form the quinoline ring .

Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the ethoxyethoxy group at the 7-position of the quinoline ring . These reactions typically require specific ligands and reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of 7-(2-Ethoxyethoxy)quinolin-2-amine may involve large-scale synthesis using optimized reaction conditions and catalysts. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(2-Ethoxyethoxy)quinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of a base or catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 7-(2-Ethoxyethoxy)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key 7-substituted 2-aminoquinolines and their properties, based on the evidence provided:

Compound Name Substituent at 7-Position Molecular Weight Key Pharmacological Features References
7-(2-Ethoxyethoxy)quinolin-2-amine 2-ethoxyethoxy ~258.3 (calc.) Hypothesized improved solubility due to ether linkage; potential nNOS inhibition (inferred)
7-[(3-Fluorophenyl)amino]methylquinolin-2-amine 3-fluorophenylaminomethyl 275 (C₁₇H₁₅N₄F) Selective nNOS inhibition; NMR-confirmed structure (δ 5.78 ppm for NH₂)
7-[(3-Chlorophenethylamino)ethyl]quinolin-2-amine 3-chlorophenethylaminoethyl ~341.8 (calc.) Co-crystallized with rat nNOS heme domain; structural insights into binding interactions
7-[(3-Methoxy-5-((methylamino)methyl)phenoxy)methyl]quinolin-2-amine Methoxy/methylamino-phenoxymethyl 418.4 (C₂₂H₂₆N₃O₂) Potent nNOS inhibitor (IC₅₀ < 100 nM); trifluoroacetate salt form enhances stability
7-[(Pyridin-3-yloxy)methyl]quinolin-2-amine Pyridin-3-yloxymethyl 267.3 (C₁₅H₁₃N₃O) Moderate selectivity for nNOS over eNOS; dihydrochloride salt improves aqueous solubility

Key Comparisons

In contrast, methylamino-methylphenoxy derivatives (e.g., compound 7 in ) exhibit higher molecular weights and lipophilicity, which may limit bioavailability despite strong enzyme affinity .

Enzyme Selectivity: Halogenated analogs (e.g., 3-chloro or 3-fluoro substituents) show enhanced selectivity for nNOS over endothelial nitric oxide synthase (eNOS), attributed to steric and electronic interactions with hydrophobic enzyme pockets . Pyridinyloxy and aniline-containing derivatives (e.g., compounds 11 and 12 in ) demonstrate moderate selectivity, with IC₅₀ values in the micromolar range for nNOS .

Synthetic Complexity: Microwave-assisted synthesis (e.g., ) improves yields for cyclized analogs (e.g., thiazoloquinolines), but 7-(2-Ethoxyethoxy)quinolin-2-amine likely requires conventional alkylation or etherification steps, similar to compound 78 in . Derivatives with trifluoroacetate or hydrochloride salts (e.g., compound 7 in ) are easier to purify and characterize, as salt forms stabilize the free amine .

Thermal and Chemical Stability :

  • Melting points for analogs range widely (e.g., 130–290°C), with higher values observed for halogenated or aromatic substituents due to stronger intermolecular interactions .
  • The ethoxyethoxy group may reduce thermal stability compared to rigid substituents but could improve shelf life under humid conditions .

Research Findings and Implications

  • nNOS Inhibition: Structural analogs of 7-(2-Ethoxyethoxy)quinolin-2-amine, such as compound 6 in , exhibit sub-micromolar IC₅₀ values against nNOS, making them candidates for neurodegenerative disease therapeutics .
  • Crystallographic Insights: Co-crystallization studies (e.g., PDB 4CAN and 4CFT) reveal that 7-substituted 2-aminoquinolines bind to the nNOS heme domain via hydrogen bonding with Glu592 and hydrophobic interactions with Phe584 .
  • Limitations : Many analogs suffer from poor blood-brain barrier penetration or metabolic instability. The ethoxyethoxy group may address these issues by balancing hydrophilicity and membrane permeability .

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